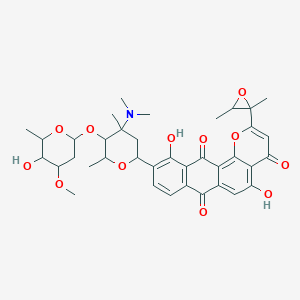![molecular formula C11H15N3OS B222111 N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
N-[4-(4-morpholinyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinyl)phenyl]thiourea is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is commonly referred to as MPTU and has been studied for its ability to inhibit certain enzymes and affect physiological processes in the body.
Mechanism of Action
MPTU works by inhibiting the activity of specific enzymes, including COX-2 and LOX. These enzymes are involved in the production of prostaglandins and leukotrienes, which are known to contribute to inflammation and other physiological processes. By inhibiting these enzymes, MPTU may help to reduce inflammation and other related symptoms.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects, including reducing the production of prostaglandins and leukotrienes, as well as inhibiting the growth of cancer cells. It has also been shown to have antioxidant properties, which may help to protect cells from damage.
Advantages and Limitations for Lab Experiments
One advantage of using MPTU in lab experiments is that it has been well-studied and characterized, making it a reliable tool for researchers. However, one limitation is that it may not be effective in all cases, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are many potential future directions for research involving MPTU. For example, it may be studied further for its potential use in treating other diseases, such as Alzheimer's and Parkinson's. Additionally, researchers may explore new synthesis methods or modifications to the compound to improve its efficacy and reduce potential side effects.
In conclusion, N-[4-(4-morpholinyl)phenyl]thiourea, or MPTU, is a chemical compound that has been studied for its potential therapeutic properties in various areas of research. It works by inhibiting specific enzymes and affecting physiological processes in the body, and has been shown to have various biochemical and physiological effects. While it has advantages as a reliable tool for researchers, more research is needed to fully understand its potential applications and limitations.
Synthesis Methods
MPTU can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with morpholine, followed by the addition of thiourea. The resulting compound is purified through recrystallization and can be further characterized through various analytical techniques.
Scientific Research Applications
MPTU has been studied for its potential therapeutic applications in various areas of research, including cancer, inflammation, and cardiovascular disease. It has been shown to inhibit certain enzymes that are involved in these processes, which may lead to the development of new treatments.
properties
Product Name |
N-[4-(4-morpholinyl)phenyl]thiourea |
|---|---|
Molecular Formula |
C11H15N3OS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3OS/c12-11(16)13-9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13,16) |
InChI Key |
PPXWFWUPUHAZMH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



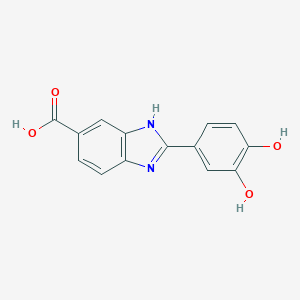
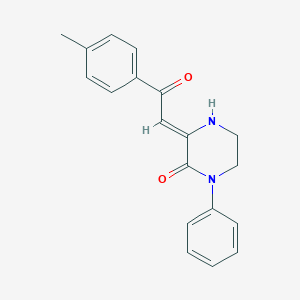
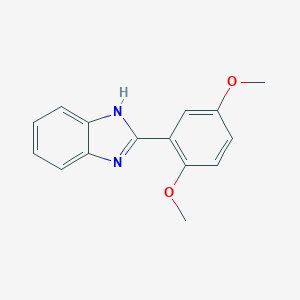
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
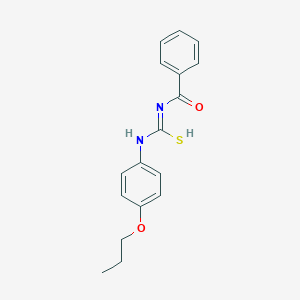
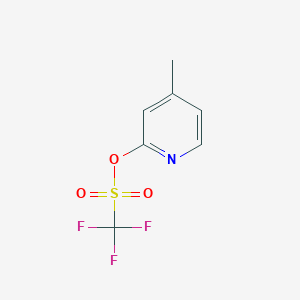
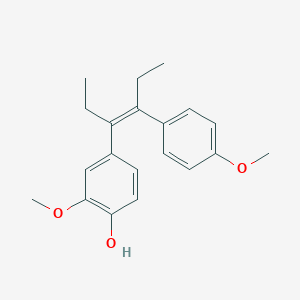
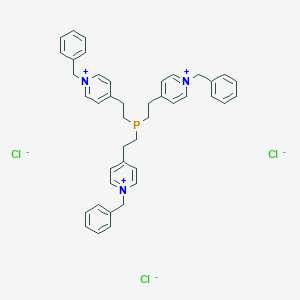
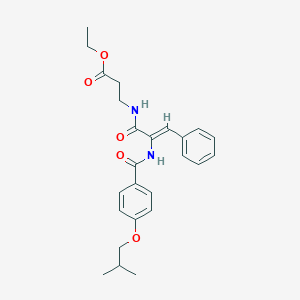
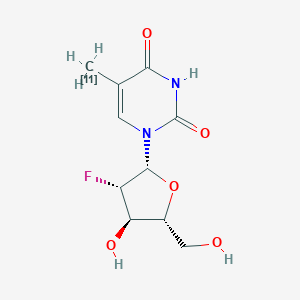

![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
